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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine
CAS No.: 1001940-38-0
Cat. No.: B1333938
Get Quote
. J

Physicochemical Profile, Synthetic Pathways, and Pharmacological Significance

Executive Summary

2-(4-Fluorophenyl)thiomorpholine (CAS: 1185040-16-7 for HCI salt) is a heterocyclic building
block and a pharmacophore of significant interest in medicinal chemistry.[1] Structurally, it acts
as a bioisostere to 2-phenylmorpholine derivatives (such as the anorectic agent
phenmetrazine), where the oxygen atom is replaced by sulfur. This substitution profoundly
alters the compound's metabolic stability, lipophilicity, and receptor binding kinetics.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via
regioselective cyclization, its physicochemical properties, and its utility as a scaffold in
neuropharmacology and monoamine transporter research.

Physicochemical Properties

The substitution of oxygen with sulfur in the morpholine ring increases lipophilicity (LogP) and
introduces a "soft" metabolic handle (sulfur oxidation), while the para-fluorine atom blocks the
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primary site of metabolic hydroxylation on the phenyl ring, potentially extending the biological

half-life.

Property

Data / Value

Notes

Chemical Name

2-(4-

Fluorophenyl)thiomorpholine

CAS Number

1185040-16-7 (HCl salt)

Free base CAS is less

common in commerce.

Molecular Formula

C1oH12FNS

Free Base

197.27 g/mol (Base)233.74

Molecular Weight
g/mol (HCI)
Off-white to white crystalline Typically supplied as the
Appearance . _
solid hydrochloride salt.
DMSO (>20 mg/mL), Free base is lipophilic; salt
Solubility Methanol, Water (moderate for ~ form required for aqueous
HCI) media.
pKa (Calc.) ~8.5 (Amine) Basic secondary amine.
Higher than morpholine
LogP (Calc.) ~2.3
analogue (~1.5).
) Store under inert atmosphere
Storage 2—-8°C, Hygroscopic

(Argon/Nitrogen).

Synthetic Methodologies

The synthesis of 2-arylthiomorpholines requires precise regiocontrol to ensure the aryl group is

positioned adjacent to the sulfur atom (position 2) rather than the nitrogen (position 3). The

most robust laboratory protocol involves the alkylation of 2-aminoethanethiol (cysteamine)

followed by reductive cyclization.

Core Protocol: The -Bromoketone Route
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This pathway is preferred for its regioselectivity. It avoids the ambiguity of epoxide opening
which can yield mixtures of 2- and 3-substituted isomers depending on pH conditions.

Step 1: Thioalkylation

e Reagents: 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Aminoethanethiol (Cysteamine),
Triethylamine (TEA).

e Solvent: Dichloromethane (DCM) or THF at 0°C.

e Mechanism: The thiol group of cysteamine is more nucleophilic than the amine, selectively
displacing the

-bromide.

Intermediate: 2-((2-aminoethyl)thio)-1-(4-fluorophenyl)ethanone.
Step 2: Carbonyl Reduction

* Reagents: Sodium Borohydride (NaBHa).

» Solvent: Methanol/Ethanol.

o Outcome: Reduction of the ketone to the secondary alcohol, yielding 2-((2-
aminoethyl)thio)-1-(4-fluorophenyl)ethanol.

Step 3: Cyclization (Intramolecular)
o Reagents: Acid catalysis (HBr/Acetic Acid) or Mitsunobu conditions (PPhs/DIAD).

e Mechanism: Activation of the alcohol allows the terminal amine to attack the benzylic carbon,
closing the ring.

» Note: Acid-mediated cyclization is robust but may cause racemization. Mitsunobu cyclization
proceeds with inversion of configuration if a chiral reduction was used in Step 2.

Synthetic Workflow Diagram
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Figure 1: Step-wise synthesis of 2-(4-fluorophenyl)thiomorpholine ensuring regiochemical
fidelity.

Pharmacological Context & Mechanisms
Structure-Activity Relationship (SAR)

2-(4-Fluorophenyl)thiomorpholine acts as a scaffold for Monoamine Transporter (MAT)
ligands. Its activity profile is governed by three structural features:

e Thiomorpholine Ring: Replacing oxygen with sulfur increases the van der Waals radius and
lipophilicity. This often enhances affinity for the Dopamine Transporter (DAT) and
Norepinephrine Transporter (NET) compared to morpholine analogues, as the larger sulfur
atom can engage in stronger hydrophobic interactions within the transporter binding pocket.

e 4-Fluoro Substitution:

o Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the
para position prevents CYP450-mediated hydroxylation, a common clearance pathway for
phenyl-bearing drugs.

o Electronic Effect: Fluorine is electron-withdrawing, reducing the electron density of the
aromatic ring, which can influence

stacking interactions in the receptor site.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1333938/docs?utm_src=pdf-body-img#technical-guide-2-4-fluorophenyl-thiomorpholine
https://www.benchchem.com/product/b1333938/docs?utm_src=pdf-body#technical-guide-2-4-fluorophenyl-thiomorpholine
https://www.benchchem.com/product/b1333938/docs?utm_src=pdf-body#technical-guide-2-4-fluorophenyl-thiomorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333938?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Secondary Amine: Essential for ionic bonding with the conserved aspartate residue in
monoamine transporters (e.g., Asp79 in hDAT).

Metabolic Logic

Unlike morpholines, thiomorpholines are susceptible to S-oxidation.

e Phase | Metabolism: The sulfur can be oxidized to the sulfoxide (S=0) and subsequently the
sulfone (O=S=0). These metabolites are more polar and typically inactive, providing a
distinct clearance pathway compared to the parent compound.

2-(4-Fluorophenyl)
thiomorpholine

FMO / CYP450
(S-oxidation)
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Oxidation

S,S-Dioxide
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Figure 2: Primary metabolic pathway via Sulfur oxidation, distinct from morpholine analogues.

Analytical Characterization

To validate the synthesis of 2-(4-Fluorophenyl)thiomorpholine, researchers must look for
specific diagnostic signals.
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Nuclear Magnetic Resonance (NMR)
e 1H NMR (CDCIs, 400 MHz):

o Aromatic Region: Two multiplets integrating to 2H each (AA'BB' system) around 7.0-7.4
ppm, characteristic of the para-fluorophenyl group.

o Benzylic Proton (H2): A doublet of doublets (dd) around 3.8—4.2 ppm. This shift is distinct
from the morpholine analogue (which would be ~4.5 ppm) due to the lower
electronegativity of sulfur vs. oxygen.

o Ring Protons: Complex multiplets for the methylene groups (-CH2-S- and -CH2z-N-) in the
2.6-3.2 ppm range.

e 13C NMR:

o C-F Coupling: The carbons on the phenyl ring will show C-F coupling. The ipso-carbon
(C4") will appear as a doublet with a large coupling constant (

Hz).
Mass Spectrometry (MS)[2]
¢ lonization: ESI+ (Electrospray lonization).
» Molecular lon:
(approx).
 |sotope Pattern: Sulfur (

) provides a diagnostic M+2 peak at ~4.4% relative abundance, which helps distinguish it
from oxygen-containing impurities.

Handling and Safety

While specific toxicological data for this derivative may be limited, it should be handled as a
potent bioactive amine.
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o Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS active agent (treat as
hazardous).

o Storage: The free base is prone to oxidation (sulfoxide formation) upon air exposure. Store
as the HCI salt at 2-8°C in a desiccator.

o Disposal: High-temperature incineration equipped with a scrubber for sulfur oxides (SOx)
and hydrogen fluoride (HF).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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